UTPgammaS
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Overview
Description
Uridine-5’-O-(3-thiotriphosphate), commonly known as UTPgammaS, is a synthetic analogue of uridine triphosphate. It is a potent agonist of the P2Y2 and P2Y4 receptors, which are involved in various physiological processes. This compound is known for its increased metabolic stability compared to uridine triphosphate, making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UTPgammaS involves the thiophosphorylation of uridine triphosphate. This process typically requires the use of thiophosphoryl chloride (PSCl3) as the thiophosphorylating agent. The reaction is carried out in an anhydrous solvent such as pyridine, under controlled temperature conditions to ensure the selective formation of the thiotriphosphate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precise control over reaction conditions. Purification of the final product is achieved through high-performance liquid chromatography (HPLC) to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
UTPgammaS undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the thiophosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous conditions with enzymes such as nucleotidases.
Substitution Reactions: Requires specific reagents depending on the desired substitution, often carried out in organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, which can be further utilized in biochemical assays and research .
Scientific Research Applications
UTPgammaS has a wide range of applications in scientific research:
Mechanism of Action
UTPgammaS exerts its effects by acting as an agonist of the P2Y2 and P2Y4 receptors. These receptors are G protein-coupled receptors that mediate various cellular responses, including calcium mobilization and activation of downstream signaling pathways. The binding of this compound to these receptors triggers a cascade of intracellular events, leading to physiological effects such as cell proliferation, migration, and secretion .
Comparison with Similar Compounds
Similar Compounds
Uridine Triphosphate (UTP): The natural analogue of UTPgammaS, less stable due to susceptibility to hydrolysis.
Adenosine-5’-O-(3-thiotriphosphate) (ATPgammaS): Another thiophosphate analogue, acts on different receptors (P2X and P2Y receptors).
Uridine-5’-O-thiodiphosphate (UDPbetaS): A stable analogue of uridine diphosphate, used in similar receptor studies.
Uniqueness
This compound is unique due to its increased metabolic stability and selective agonist activity on P2Y2 and P2Y4 receptors. This makes it a valuable tool for studying receptor functions and developing therapeutic agents targeting these receptors .
Properties
Molecular Formula |
C9H15N2O14P3S |
---|---|
Molecular Weight |
500.21 g/mol |
IUPAC Name |
dihydroxyphosphinothioyl [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29/h1-2,4,6-8,13-14H,3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
DUDALCZPYHIGIR-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
Origin of Product |
United States |
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